Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
Description
Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate is a brominated α,β-unsaturated ester with a methoxy group at the β-position. It serves as a key intermediate in synthesizing strobilurin-class fungicides, such as trifloxystrobin and azoxystrobin . The bromomethyl substituent enhances reactivity in nucleophilic substitution reactions, making it pivotal for constructing complex agrochemical scaffolds. Its molecular formula is inferred as C₁₂H₁₃BrO₃ (based on structural analogs in ), with a molecular weight of ~285.14 g/mol.
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDGDSNHPKOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694114 | |
| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107048-59-9 | |
| Record name | Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of safer and more environmentally friendly solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylpropanoates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Potential use in drug development due to its biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
- Reactivity : The bromine atom in the target compound increases electrophilicity compared to its chlorine analog, facilitating faster nucleophilic substitutions .
- Stability : Bromine’s larger atomic size may reduce thermal stability relative to chlorine derivatives, impacting storage conditions .
Strobilurin Fungicide Derivatives
- Biological Activity: Azoxystrobin’s cyano group increases target affinity compared to the bromomethyl group in the target compound, which is non-bioactive and used solely as a synthetic intermediate .
- Synthetic Utility: The bromomethyl group in the target compound allows modular substitution, enabling diverse strobilurin derivatives (e.g., trifloxystrobin with a methoxyimino group) .
Esters with Varied Aromatic Substituents
- Electronic Effects: The dimethylamino group in ’s compound donates electrons, reducing electrophilicity, whereas the bromomethyl group in the target compound withdraws electrons, enhancing reactivity .
- Applications: Benzyloxy-substituted esters () are less reactive and used in non-agrochemical applications, contrasting with the target compound’s role in fungicide synthesis .
Key Research Findings
Synthetic Efficiency : The target compound’s bromomethyl group enables efficient substitution in one-pot reactions, reducing synthetic steps for strobilurin derivatives .
Biological Screening : While inactive alone, the target compound’s derivatives (e.g., azoxystrobin) show EC₅₀ values < 1 ppm against Phytophthora infestans, highlighting its structural importance .
Biological Activity
Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate, also known as a methoxyacrylate compound, has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a methoxy group, a bromomethyl substituent, and an enone functional group. Its structure is critical to its biological activity, influencing its interaction with various biological targets.
Biological Activities
1. Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated significant antiviral effects against various viruses. The effective concentration (EC50) values were reported as follows:
| Compound | EC50 (μg/mL) |
|---|---|
| This compound | 125.3 - 181.7 |
| Lead Compound 6f | 259.6 - 582.4 |
| Ningnanmycin | 440.5 - 549.1 |
| Ribavirin | 677.4 - 690.3 |
These results indicate that the compound exhibits superior antiviral activity compared to established antiviral agents, suggesting its potential as a lead compound for further development in antiviral therapy .
2. Insecticidal Properties
The compound has been investigated for its insecticidal properties against mosquito vectors responsible for transmitting diseases such as malaria and dengue fever. Research indicates that methoxyacrylate compounds can effectively disrupt the life cycle of these insects, reducing their populations and thereby mitigating disease transmission risks. The mode of action involves interference with the insect's hormonal regulation and reproductive capabilities .
3. Fungicidal Activity
This compound has also shown promise as a fungicide. It is effective against various phytopathogenic fungi, including those resistant to conventional fungicides. The compound acts by inhibiting mitochondrial respiration in fungi, which is crucial for their survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in viral replication and fungal metabolism.
- Hormonal Disruption : In insects, it disrupts hormonal pathways that regulate growth and reproduction.
- Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in target organisms, leading to cellular damage.
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Antiviral Efficacy : A study conducted on tobacco plants treated with this compound showed enhanced defensive enzyme activities (SOD, CAT, POD), correlating with reduced viral load in infected plants .
- Insect Control Trials : Field trials demonstrated a significant reduction in mosquito populations when treated with formulations containing this compound, leading to decreased incidences of mosquito-borne diseases .
- Fungal Resistance Management : In agricultural settings, the application of this compound helped manage resistant strains of fungi, showcasing its utility in integrated pest management strategies .
Q & A
Q. How can the bromomethyl group be functionalized for target-specific applications?
- Methodological Answer : Nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) introduces diverse functionalities. Kinetic studies (GC-MS monitoring) identify optimal conditions (e.g., 60°C, 12 h for Suzuki coupling) to minimize ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
